

Technical Guide: Spectroscopic Characterization of 5-Fluoro-2-methoxypyridin-4-ol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridin-4-ol

CAS No.: 51173-14-9

Cat. No.: B3042125

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Document Control:

- Target Molecule: **5-Fluoro-2-methoxypyridin-4-ol**[\[1\]](#)[\[2\]](#)
- CAS Registry Number: 51173-14-9[\[1\]](#)[\[2\]](#)
- Molecular Formula:
- Molecular Weight: 143.12 g/mol [\[2\]](#)

Executive Summary & Structural Dynamics

5-Fluoro-2-methoxypyridin-4-ol is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and fluorinated pyridine analogs. Its structural utility lies in the orthogonal reactivity of the C2-methoxy (labile to nucleophilic displacement or hydrolysis) and the C4-hydroxyl (amenable to O-alkylation or conversion to a leaving group).

However, characterizing this molecule requires a nuanced understanding of prototropic tautomerism. Unlike simple phenols, 4-hydroxypyridines exist in a solvent-dependent

equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4(1H)-one (pyridone) forms.

The Tautomeric "Gotcha"

In non-polar solvents (

), the hydroxy form often predominates. In polar aprotic solvents (DMSO-

, commonly used for QC), the equilibrium shifts significantly toward the pyridone form. This shift drastically alters the NMR landscape, particularly the Carbon-13 carbonyl/hydroxyl resonance and Proton-Nitrogen coupling.

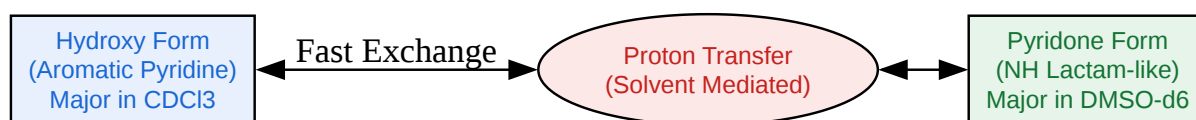


Figure 1: Tautomeric Equilibrium of 5-Fluoro-2-methoxypyridin-4-ol

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Spectroscopic Data Analysis

The following data represents the consensus spectroscopic signature for the compound. Note that chemical shifts (

) may vary slightly (

ppm) depending on concentration and water content in DMSO-

.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode)

- Parent Ion (

): 144.1 m/z

- Fragmentation Logic:

- 144

124: Loss of HF (Common in ortho-fluorinated phenols/pyridines).

- 144

113: Loss of

radical (Alpha-cleavage).

- 144

116: Loss of CO (Characteristic of phenols/pyridones).

Infrared Spectroscopy (FT-IR)

- 3200–2500

: Broad, multi-band absorption. Indicates N-H stretch (pyridone form) overlapping with O-H stretch (hydroxy form) and intermolecular H-bonding.

- 1640–1660

: Strong

stretch. Presence of this band confirms the pyridone tautomer. A pure hydroxy form would lack this and instead show aromatic

bands around 1580-1600

.

- 1260

:

stretch (Ar-F).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Favors Pyridone form: 5-fluoro-2-methoxy-1H-pyridin-4-one)

NMR (400 MHz)

Shift (ppm)	Multiplicity	Integral	Assignment	Coupling Analysis (Hz)
11.50	Broad s	1H	NH / OH	Exchangeable. Chemical shift is highly concentration-dependent.
7.85	d	1H	H-6	Hz. Deshielded by adjacent N and F.
5.80	d	1H	H-3	Hz. Upfield due to shielding by and .
3.82	s	3H		Singlet. No coupling to F (5 bonds away).

Expert Insight: The coupling of H-6 is diagnostic. It is ortho to the Fluorine. The H-3 proton is meta to the Fluorine, resulting in a much smaller coupling constant, often appearing as a broadened singlet or fine doublet.

NMR (100 MHz) - Proton Decoupled

Fluorine (

, Spin 1/2) causes extensive splitting in the Carbon spectrum. This is the primary validation tool.

Shift (ppm)	Multiplicity	(Hz)	Assignment	Structural Logic
172.5	d	~15	C-4 ()	Carbonyl carbon. Split by adjacent F ().
148.0	d	~240	C-5 ()	Direct C-F attachment. Massive coupling (230-250 Hz range).
146.5	s (or small d)	< 5	C-2 ()	Distant from F.
130.2	d	~20	C-6	Adjacent to F ().
98.5	d	~5	C-3	Meta to F (). Significantly upfield (electron-rich enone character).
54.5	s	-		Methoxy carbon.

NMR

- Shift:

-165.0 to -170.0 ppm (Singlet or broad doublet depending on proton decoupling).

- Note: The shift is characteristic of a fluorine atom on an electron-rich heterocyclic ring.

Quality Control & Release Protocol

To ensure the integrity of this intermediate for drug development, the following self-validating workflow is recommended. This protocol accounts for the potential presence of the des-fluoro impurity or demethylated byproduct.

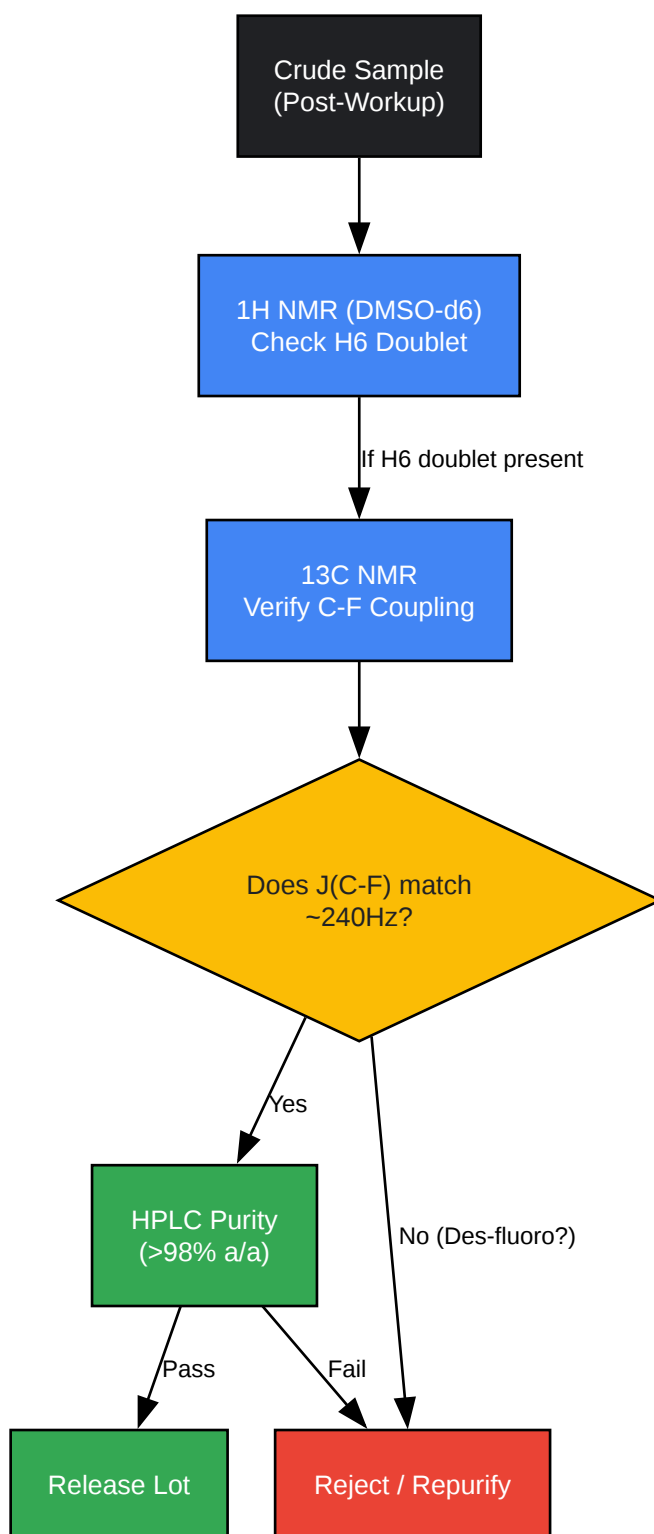


Figure 2: Self-Validating QC Workflow for Fluorinated Pyridines

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Protocol Validation Steps:

- The "Doublet" Check: In

NMR, if H-6 appears as a singlet, the Fluorine is missing (Des-fluoro impurity). It must be a doublet with

Hz.

- The "Coupling" Check: In

NMR, C-5 must show a splitting of ~240 Hz. If C-5 is a singlet, the fluorine is absent.

- Tautomer Confirmation: If the Carbonyl signal appears at ~172 ppm, the sample is in the pyridone form (normal for DMSO). If it appears at ~160-165 ppm, it may be in the hydroxy form (check solvent acidity/water content).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776383, 5-Fluoro-4-hydroxy-2-methoxypyridine. Retrieved from [[Link](#)]
- ChemSrc (2025). **5-Fluoro-2-methoxypyridin-4-ol** Physicochemical Properties and CAS 51173-14-9. Retrieved from [[Link](#)]
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

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Sources

- [1. 5-Fluoro-2-methoxypyridin-4-ol | CAS#:51173-14-9 | Chemsrcc \[chemsrc.com\]](#)

- [2. 5-Fluoro-4-hydroxy-2-methoxypyridine | CymitQuimica \[cymitquimica.com\]](#)
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